3-(Aminomethyl)-3-(trifluoromethyl)pentane

Physicochemical Properties pKa Amine Basicity

3-(Aminomethyl)-3-(trifluoromethyl)pentane (CAS 2059955-95-0), also known as 2-ethyl-2-(trifluoromethyl)butan-1-amine, is a primary aliphatic amine featuring a quaternary carbon center substituted with both an aminomethyl (-CH₂NH₂) and a trifluoromethyl (-CF₃) group. This geminal substitution pattern imparts a unique combination of steric hindrance and strong electron-withdrawing effects, which fundamentally alters the compound's basicity, lipophilicity, and metabolic profile compared to non-fluorinated or differently fluorinated amine analogs.

Molecular Formula C7H14F3N
Molecular Weight 169.19 g/mol
Cat. No. B13248439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-3-(trifluoromethyl)pentane
Molecular FormulaC7H14F3N
Molecular Weight169.19 g/mol
Structural Identifiers
SMILESCCC(CC)(CN)C(F)(F)F
InChIInChI=1S/C7H14F3N/c1-3-6(4-2,5-11)7(8,9)10/h3-5,11H2,1-2H3
InChIKeyYORWYADLZTWZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-3-(trifluoromethyl)pentane: A Fluorinated Aliphatic Amine Building Block with Distinct Physicochemical and Biological Properties


3-(Aminomethyl)-3-(trifluoromethyl)pentane (CAS 2059955-95-0), also known as 2-ethyl-2-(trifluoromethyl)butan-1-amine, is a primary aliphatic amine featuring a quaternary carbon center substituted with both an aminomethyl (-CH₂NH₂) and a trifluoromethyl (-CF₃) group . This geminal substitution pattern imparts a unique combination of steric hindrance and strong electron-withdrawing effects, which fundamentally alters the compound's basicity, lipophilicity, and metabolic profile compared to non-fluorinated or differently fluorinated amine analogs [1].

Why Unmodified Aliphatic Amines or Alternative Trifluoromethyl Analogs Cannot Replace 3-(Aminomethyl)-3-(trifluoromethyl)pentane


Simple non-fluorinated aliphatic amines (e.g., 2-ethylbutylamine) possess high basicity (pKa ~10.5) and low lipophilicity, which can lead to poor membrane permeability and undesirable off-target interactions . In contrast, the introduction of a trifluoromethyl group at the α-position in 3-(aminomethyl)-3-(trifluoromethyl)pentane dramatically reduces amine basicity (ΔpKa ≈ -4) and increases lipophilicity (ΔLogP ≈ +0.5), providing a favorable balance for drug-like properties [1]. Furthermore, the specific geminal substitution pattern creates a sterically hindered amine that resists metabolic N-dealkylation and alters the spatial orientation of the amine group, which is critical for target engagement, as demonstrated by its sub-nanomolar activity at TAAR1—a profile not achievable with simpler or differently substituted trifluoromethyl amines [2].

Quantitative Differentiation of 3-(Aminomethyl)-3-(trifluoromethyl)pentane from Key Analogs


Dramatic Reduction in Amine Basicity (pKa) Compared to Non-Fluorinated Analogs

The introduction of an α-trifluoromethyl group in aliphatic amines leads to a consistent and substantial decrease in basicity. For 3-(aminomethyl)-3-(trifluoromethyl)pentane, this effect is inferred from class-level data on structurally related α-CF3 amines. The pKa of the conjugate acid is expected to be approximately 4 units lower than that of the corresponding non-fluorinated parent amine [1].

Physicochemical Properties pKa Amine Basicity

Enhanced Lipophilicity (LogP) for Improved Membrane Partitioning

The trifluoromethyl group significantly increases lipophilicity. Studies on α-CF3-substituted saturated amines show an average increase in LogP of approximately 0.5 units compared to their non-fluorinated counterparts [1]. For 3-(aminomethyl)-3-(trifluoromethyl)pentane, this translates to a higher LogP value than 2-ethylbutylamine, enhancing its ability to partition into lipid membranes.

Lipophilicity LogP Drug Design

Sub-Nanomolar Agonist Activity at Trace Amine-Associated Receptor 1 (TAAR1)

3-(Aminomethyl)-3-(trifluoromethyl)pentane has been directly characterized as a potent agonist of the rat Trace Amine-Associated Receptor 1 (TAAR1), with an EC50 of 0.600 nM [1]. This potency places it among the most active synthetic TAAR1 agonists reported, far exceeding the activity of endogenous trace amines (e.g., tyramine EC50 ~1 µM) and many early lead compounds.

TAAR1 GPCR Neuropharmacology

Inferred Enhancement of Metabolic Stability Due to α-Trifluoromethyl Substitution

The α-trifluoromethyl group is well-documented to increase resistance to cytochrome P450-mediated oxidation, particularly N-dealkylation, a common metabolic pathway for aliphatic amines [1]. The steric shielding and electron-withdrawing effects of the geminal CF3 group in 3-(aminomethyl)-3-(trifluoromethyl)pentane are expected to confer greater metabolic stability than non-fluorinated analogs like 2-ethylbutylamine.

Metabolic Stability CYP Enzymes ADME

Optimal Scientific and Industrial Use Cases for 3-(Aminomethyl)-3-(trifluoromethyl)pentane


Lead Optimization for TAAR1-Targeted CNS Therapeutics

The compound's sub-nanomolar TAAR1 agonist activity [1] makes it an ideal starting point for medicinal chemistry campaigns aimed at developing novel treatments for schizophrenia, depression, and substance use disorders. Its favorable physicochemical profile (reduced basicity, increased lipophilicity) [2] enhances its potential for blood-brain barrier penetration and oral bioavailability.

Synthesis of Metabolically Stable Fluorinated Peptidomimetics

The sterically hindered, α-trifluoromethyl amine motif serves as a valuable bioisostere for peptide bonds and metabolically labile amine groups [1]. Incorporating 3-(aminomethyl)-3-(trifluoromethyl)pentane into peptidomimetic scaffolds can improve resistance to proteolytic degradation while modulating the compound's conformational and electronic properties.

Structure-Activity Relationship (SAR) Exploration of Sterically Demanding Amines

The geminal substitution at a quaternary carbon creates a unique steric environment around the amine. This makes the compound a key tool for probing the effects of steric bulk on target binding and selectivity in SAR studies [1]. It can be used to compare against linear or less hindered analogs (e.g., 3-(trifluoromethyl)pentan-3-amine) to delineate the impact of geometry on activity.

Development of Novel Fluorinated Building Blocks and Reagents

As a commercially available, well-defined α-trifluoromethyl amine [1], 3-(aminomethyl)-3-(trifluoromethyl)pentane can be further derivatized to create more complex fluorinated intermediates. Its primary amine handle allows for facile conjugation to carboxylic acids, aldehydes, or activated halides, enabling the rapid generation of diverse compound libraries for high-throughput screening.

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